
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid (TBC-MGA) is a synthetic amino acid which has recently gained attention for its potential applications in scientific research. TBC-MGA is a derivative of the naturally occurring amino acid L-glutamic acid, which is an important component of protein synthesis and metabolism. TBC-MGA has been found to possess unique properties that make it suitable for applications in various fields of scientific research such as biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Organic Synthesis: Protecting Group for Amines
In organic synthesis, the tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines. The Boc group is stable under various conditions and can be removed selectively in the presence of other protecting groups. This feature is particularly useful in the multi-step synthesis of complex molecules where precise control over the reaction sequence is required .
Biocatalysis: Enzyme Selectivity
The unique steric bulk of the tert-butyl group affects enzyme selectivity. Scientists explore this effect by using Boc-protected amino acids in biocatalytic processes, leading to the development of more efficient and selective catalysts .
Environmental Science: Biodegradation Studies
The tert-butyl group’s role in biodegradation pathways is a subject of environmental science research. Understanding how Boc-protected compounds are broken down by microorganisms can inform the development of biodegradable materials .
Chemical Engineering: Flow Microreactor Systems
Flow microreactor systems utilize Boc-protected amino acids for the direct introduction of the tert-butoxycarbonyl group into organic compounds. This method is more efficient and sustainable compared to traditional batch processes .
Propriétés
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATXSXNMPLAJCZ-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)
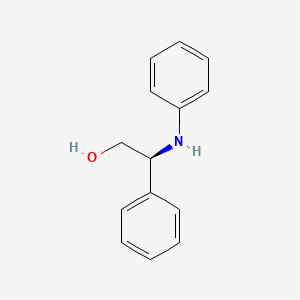
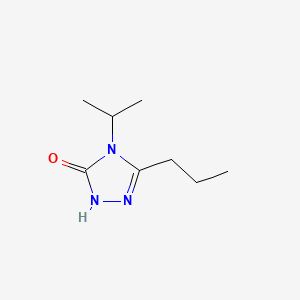
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
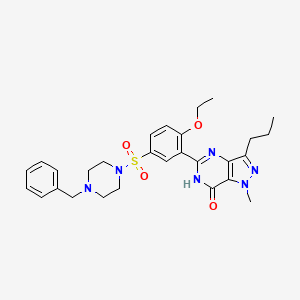
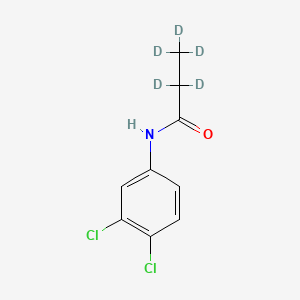
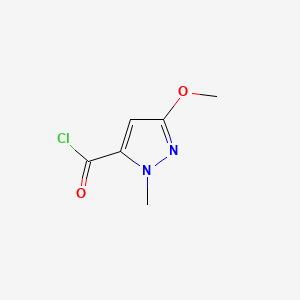

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)